molecular formula C17H19ClN2O2S2 B6424210 1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2034361-36-7

1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No. B6424210
CAS RN: 2034361-36-7
M. Wt: 382.9 g/mol
InChI Key: BAFAFWAZFHMJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups including a sulfonyl group, a thieno[3,2-c]pyridine group, and an azetidine group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the core thieno[3,2-c]pyridine structure. The exact structure would depend on the specific synthetic route used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the azetidine ring could potentially be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the sulfonyl group could potentially increase the compound’s solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of3-Chloro-2-methylbenzenesulfonyl chloride , which is an aryl sulfonyl chloride derivative . Aryl sulfonyl chlorides are often used in the synthesis of sulfonamides and sulfones, which have various applications in medicinal chemistry.

Mode of Action

It is known that the compound may be used in the synthesis of other compounds, such as ethyl [6- (3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate and ethyl 2- (2- { [ (3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate . These compounds could potentially interact with their targets, leading to various biochemical changes.

properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-12-15(18)3-2-4-17(12)24(21,22)20-10-14(11-20)19-7-5-16-13(9-19)6-8-23-16/h2-4,6,8,14H,5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFAFWAZFHMJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.